Arzanol

Catalog No.
S519423
CAS No.
32274-52-5
M.F
C22H26O7
M. Wt
402.44
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arzanol

CAS Number

32274-52-5

Product Name

Arzanol

IUPAC Name

3-[[3-Acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one

Molecular Formula

C22H26O7

Molecular Weight

402.44

InChI

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3

InChI Key

ZOIAPLVBZQQHCG-UHFFFAOYSA-N

SMILES

O=C1C(CC2=C(O)C(C/C=C(C)\C)=C(O)C(C(C)=O)=C2O)=C(O)C(C)=C(CC)O1

solubility

Soluble in DMSO

Synonyms

Arzanol

The exact mass of the compound Arzanol is 402.1679 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Arzanol is a prenylated phloroglucinol α-pyrone heterodimer isolated from *Helichrysum italicum*. It is recognized primarily for its anti-inflammatory, antioxidant, and antiviral activities. Its mechanism of action involves the inhibition of multiple key enzymes and transcription factors in inflammatory pathways, including microsomal prostaglandin E2 synthase-1 (mPGES-1), 5-lipoxygenase (5-LOX), and nuclear factor-κB (NF-κB). Unlike many standard anti-inflammatory agents, Arzanol provides a multi-target profile. For laboratory and formulation purposes, it is insoluble in water but shows high solubility in polar organic solvents such as DMSO, ethanol, and methanol.

Procuring crude *Helichrysum* extracts instead of purified Arzanol introduces significant variability in potency and composition, as Arzanol content can vary widely by plant source and extraction method. Other phenolic compounds within the extract, such as coumarates and benzofurans, lack the potent, specific bioactivities of Arzanol, potentially leading to inconsistent and non-reproducible results. Furthermore, substituting Arzanol with common NSAIDs like Indomethacin or selective COX-2 inhibitors like Celecoxib fails to replicate its unique multi-target mechanism. While Indomethacin is a potent COX inhibitor, it lacks the significant 5-LOX and mPGES-1 inhibitory action of Arzanol. Conversely, selective COX-2 inhibitors do not address the 5-LOX or COX-1 pathways targeted by Arzanol, making it a distinct pharmacological tool for researchers investigating multiple eicosanoid and prostaglandin pathways simultaneously.

Exceptional Potency in mPGES-1 Inhibition, Surpassing Standard Modulators

Arzanol is a highly potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme for PGE2 production. In an assay using IL-1β-stimulated A549 cells, Arzanol inhibited mPGES-1 with an IC50 of 0.4 µM. This potency is superior to the control mPGES-1 inhibitor MK-886, which showed an IC50 of 2.1 µM in the same experimental system. This demonstrates Arzanol's specific and high-potency action at a key downstream node of the inflammatory cascade.

Evidence DimensionmPGES-1 Inhibition (IC50)
Target Compound Data0.4 µM
Comparator Or BaselineMK-886: 2.1 µM
Quantified Difference>5-fold more potent than MK-886
ConditionsEnzyme assay using microsomal preparations of IL-1β-stimulated A549 cells.

For researchers targeting PGE2-mediated inflammation, Arzanol offers a more potent tool than some standard chemical probes, enabling greater effect at lower concentrations.

Balanced Dual Inhibition of COX-1 and 5-LOX Unlike Standard NSAIDs

Arzanol exhibits a balanced inhibitory profile against both cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX), key enzymes for prostanoid and leukotriene synthesis, respectively. It inhibits COX-1 activity in human platelets with an IC50 of 9 µM (in intact cells) and 5-LOX in neutrophils with an IC50 of 2.3 µM. In contrast, the conventional NSAID Indomethacin is a potent COX inhibitor but a very weak 5-LOX inhibitor. This dual-pathway action differentiates Arzanol from both non-selective NSAIDs and selective COX-2 inhibitors like Celecoxib, which do not target the 5-LOX pathway.

Evidence DimensionEnzyme Inhibition Profile (IC50)
Target Compound DataCOX-1: ~9 µM; 5-LOX: 2.3 µM
Comparator Or BaselineIndomethacin (non-selective NSAID): Potent COX inhibitor, weak 5-LOX inhibitor. Celecoxib (selective COX-2 NSAID): No 5-LOX inhibition.
Quantified DifferenceProvides potent, dual inhibition of two major inflammatory pathways, a feature absent in common NSAID classes.
ConditionsIn vitro assays using human platelets (COX-1) and neutrophils (5-LOX).

This compound is essential for studies requiring simultaneous suppression of both prostaglandin and leukotriene pathways, a capability not offered by common, single-pathway NSAIDs.

Demonstrated In Vivo Efficacy Comparable to Indomethacin with a Differentiated Mechanism

In a carrageenan-induced pleurisy model in rats, Arzanol demonstrated significant in vivo anti-inflammatory activity. At a dose of 3.6 mg/kg (i.p.), Arzanol reduced inflammatory exudate formation by 59% and inflammatory cell infiltration by 48%. This level of efficacy is comparable to that of the benchmark NSAID Indomethacin, which at a 5 mg/kg dose reduced exudate and cell infiltration by 69% and 53%, respectively. Crucially, Arzanol achieved this effect while also reducing PGE2 levels by 47% and leukotriene levels by 31% in the exudate, confirming its dual-action mechanism in a whole-organism context.

Evidence DimensionReduction of Inflammatory Exudate (in vivo)
Target Compound Data59% reduction at 3.6 mg/kg
Comparator Or BaselineIndomethacin: 69% reduction at 5 mg/kg
Quantified DifferenceAchieves comparable in vivo efficacy to Indomethacin at a similar dose range.
ConditionsCarrageenan-induced pleurisy model in rats.

This evidence validates that Arzanol's unique in vitro inhibitory profile translates to potent anti-inflammatory effects in vivo, making it a viable and mechanistically distinct alternative to classical NSAIDs for preclinical research.

Handling & Formulation: Defined Solubility in Standard Organic Solvents

Arzanol is characterized as being insoluble in water but highly soluble in common polar organic solvents used for in vitro and formulation work, including dimethyl sulfoxide (DMSO), methanol, and ethanol. This established solubility profile provides a clear and reproducible basis for preparing stock solutions and formulations for cell-based assays and preclinical studies. This contrasts with poorly characterized crude extracts, which can have variable solubility and contain insoluble particulate matter, or with other lipophilic compounds like γ-oryzanol, which often require complex formulation strategies with surfactants or specialized delivery systems to overcome poor solubility.

Evidence DimensionSolubility Profile
Target Compound DataInsoluble in water; highly soluble in DMSO, methanol, ethanol.
Comparator Or BaselineCrude extracts (variable solubility); Other highly lipophilic natural products (often require complex solubilization methods).
Quantified DifferenceOffers predictable and straightforward handling in standard laboratory solvents.
ConditionsStandard laboratory conditions.

Predictable solubility in standard solvents simplifies experimental setup, ensures dose accuracy, and enhances reproducibility, key procurement considerations for any laboratory.

Preclinical Development of Dual-Pathway Anti-inflammatory Agents

Arzanol is the right choice for programs aiming to develop anti-inflammatory drugs that simultaneously target prostaglandin and leukotriene synthesis. Its balanced, potent inhibition of mPGES-1, COX-1, and 5-LOX provides a validated pharmacological profile for investigating therapies with a potentially broader efficacy and improved side-effect profile compared to single-pathway NSAIDs.

Mechanistic Studies of PGE2-Mediated Pathologies

Due to its exceptional potency against mPGES-1 (IC50 = 0.4 µM), Arzanol serves as a precise tool for dissecting the role of terminal PGE2 synthesis in various disease models, from inflammation and oncology to immunology. Its specificity allows researchers to inhibit PGE2 production downstream of COX-2, helping to isolate the effects of PGE2 from those of other prostanoids.

Screening for Novel Anti-HIV-1 Compounds

Arzanol's documented ability to inhibit HIV-1 replication in T-cells, linked to its inhibition of the NF-κB pathway, makes it a relevant positive control or benchmark compound in screening campaigns for new antiviral agents derived from natural products.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

402.1679

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Rosa A, Deiana M, Atzeri A, Corona G, Incani A, Melis MP, Appendino G, Dessì MA. Evaluation of the antioxidant and cytotoxic activity of arzanol, a prenylated alpha-pyrone-phloroglucinol etherodimer from Helichrysum italicum subsp.microphyllum. Chem Biol Interact. 2007 Jan 30;165(2):117-26. Epub 2006 Nov 23. PubMed PMID: 17194458.
2: Appendino G, Ottino M, Marquez N, Bianchi F, Giana A, Ballero M, Sterner O, Fiebich BL, Munoz E. Arzanol, an anti-inflammatory and anti-HIV-1 phloroglucinol alpha-Pyrone from Helichrysum italicum ssp. microphyllum. J Nat Prod. 2007 Apr;70(4):608-12. Epub 2007 Feb 22. PubMed PMID: 17315926.
3: Rosa A, Pollastro F, Atzeri A, Appendino G, Melis MP, Deiana M, Incani A, Loru D, Dessì MA. Protective role of arzanol against lipid peroxidation in biological systems. Chem Phys Lipids. 2011 Jan;164(1):24-32. doi: 10.1016/j.chemphyslip.2010.09.009. Epub 2010 Oct 7. PubMed PMID: 20932961.
4: Bauer J, Koeberle A, Dehm F, Pollastro F, Appendino G, Northoff H, Rossi A, Sautebin L, Werz O. Arzanol, a prenylated heterodimeric phloroglucinyl pyrone, inhibits eicosanoid biosynthesis and exhibits anti-inflammatory efficacy in vivo. Biochem Pharmacol. 2011 Jan 15;81(2):259-68. doi: 10.1016/j.bcp.2010.09.025. Epub 2010 Oct 8. PubMed PMID: 20933508.
5: Taglialatela-Scafati O, Pollastro F, Chianese G, Minassi A, Gibbons S, Arunotayanun W, Mabebie B, Ballero M, Appendino G. Antimicrobial phenolics and unusual glycerides from Helichrysum italicum subsp. microphyllum. J Nat Prod. 2013 Mar 22;76(3):346-53. doi: 10.1021/np3007149. Epub 2012 Dec 24. PubMed PMID: 23265253.
6: Kothavade PS, Nagmoti DM, Bulani VD, Juvekar AR. Arzanol, a potent mPGES-1 inhibitor: novel anti-inflammatory agent. ScientificWorldJournal. 2013 Oct 1;2013:986429. doi: 10.1155/2013/986429. eCollection 2013. Review. PubMed PMID: 24198734; PubMed Central PMCID: PMC3807707.
7: Venditti A, Lattanzi C, Ornano L, Maggi F, Sanna C, Ballero M, Alvino A, Serafini M, Bianco A. A new glucosidic phthalide from Helichrysum microphyllum subsp. tyrrhenicum from La Maddalena Island (Sardinia, Italy). Nat Prod Res. 2016;30(7):789-95. doi: 10.1080/14786419.2015.1067619. Epub 2015 Aug 3. PubMed PMID: 26235805.
8: Rosa A, Atzeri A, Nieddu M, Appendino G. New insights into the antioxidant activity and cytotoxicity of arzanol and effect of methylation on its biological properties. Chem Phys Lipids. 2017 Jun;205:55-64. doi: 10.1016/j.chemphyslip.2017.05.001. Epub 2017 May 3. PubMed PMID: 28476462.
9: Mammino L. Intramolecular Hydrogen Bonding and Conformational Preferences of Arzanol-An Antioxidant Acylphloroglucinol. Molecules. 2017 Aug 3;22(8). pii: E1294. doi: 10.3390/molecules22081294. PubMed PMID: 28771203; PubMed Central PMCID: PMC6152391.
10: Mammino L. Complexes of arzanol with a Cu(2+) ion: a DFT study. J Mol Model. 2017 Sep 12;23(10):276. doi: 10.1007/s00894-017-3443-4. PubMed PMID: 28900733.
11: Del Gaudio F, Pollastro F, Mozzicafreddo M, Riccio R, Minassi A, Monti MC. Chemoproteomic fishing identifies arzanol as a positive modulator of brain glycogen phosphorylase. Chem Commun (Camb). 2018 Nov 13;54(91):12863-12866. doi: 10.1039/c8cc07692h. PubMed PMID: 30375590.

Explore Compound Types